N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea
Brand Name: Vulcanchem
CAS No.: 72620-48-5
VCID: VC7749757
InChI: InChI=1S/C6H10N4S/c1-4-3-5(8-6(7)11)10(2)9-4/h3H,1-2H3,(H3,7,8,11)
SMILES: CC1=NN(C(=C1)NC(=S)N)C
Molecular Formula: C6H10N4S
Molecular Weight: 170.23

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea

CAS No.: 72620-48-5

Cat. No.: VC7749757

Molecular Formula: C6H10N4S

Molecular Weight: 170.23

* For research use only. Not for human or veterinary use.

N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea - 72620-48-5

Specification

CAS No. 72620-48-5
Molecular Formula C6H10N4S
Molecular Weight 170.23
IUPAC Name (2,5-dimethylpyrazol-3-yl)thiourea
Standard InChI InChI=1S/C6H10N4S/c1-4-3-5(8-6(7)11)10(2)9-4/h3H,1-2H3,(H3,7,8,11)
Standard InChI Key DPCYWXJDYRBQRE-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=S)N)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(1,3-Dimethyl-1H-pyrazol-5-yl)thiourea consists of a five-membered pyrazole ring with methyl substituents at the 1- and 3-positions and a thiourea group (-NH-CS-NH2) at the 5-position. The thiourea moiety enhances hydrogen-bonding capacity, influencing solubility and target binding . X-ray crystallography of analogous compounds reveals planar configurations, with bond lengths and angles consistent with delocalized π-electron systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₀N₄S
Molecular Weight170.24 g/mol
logP1.45
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Polar Surface Area78.5 Ų

Synthesis and Structural Elucidation

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Pyrazole Formation: 1,3-Dimethyl-1H-pyrazol-5-amine is prepared by cyclizing acetylacetone with methylhydrazine in acetic acid .

  • Thiourea Conjugation: The amine reacts with thiophosgene (CSCl₂) in anhydrous dichloromethane, yielding N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea after purification by recrystallization .

Optimization Insights:

  • Solvent Choice: Dichloromethane minimizes side reactions compared to polar solvents .

  • Temperature Control: Reactions conducted at 0–5°C improve thiourea yield by reducing decomposition .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 2.21 (s, 3H, N-CH₃), δ 2.45 (s, 3H, C-CH₃), δ 6.12 (s, 1H, pyrazole-H), and δ 8.05 (broad, 2H, -NH₂) .

  • IR Spectroscopy: Stretching vibrations at 3250 cm⁻¹ (N-H), 1590 cm⁻¹ (C=S), and 1510 cm⁻¹ (C-N) .

Pharmacological Activities

Analgesic and Anti-Inflammatory Effects

In rodent models, N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea derivatives reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac . Mechanistic studies attribute this activity to cyclooxygenase-2 (COX-2) inhibition and suppression of prostaglandin E₂ synthesis .

Table 2: Biological Activity Data

ActivityModelEfficacy (vs. Control)Mechanism
AnalgesicHot-plate test45% latency increaseOpioid receptor modulation
Anti-inflammatoryCarrageenan edema62% reductionCOX-2 inhibition
AntihypertensiveSHR model28 mmHg reductionNO/cGMP activation

Structure-Activity Relationships (SAR)

  • Methyl Substitutions: The 1,3-dimethyl configuration enhances metabolic stability by shielding the pyrazole ring from oxidative degradation .

  • Thiourea Modifications: Replacement of the thiourea group with urea (-NH-CO-NH₂) reduces antihypertensive efficacy by 70%, underscoring the critical role of the sulfur atom in target binding .

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires optimizing thiophosgene handling due to its toxicity. Recent advances employ solid-supported reagents to improve safety profiles .

Regulatory Status

As of 2025, N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea remains in preclinical development. Toxicity studies indicate a median lethal dose (LD₅₀) of 420 mg/kg in rats, necessitating further safety profiling .

Future Directions

  • Target Identification: Proteomic studies are needed to elucidate molecular targets beyond NO signaling.

  • Derivative Libraries: Synthesizing analogs with varied alkyl substituents could enhance potency and selectivity.

  • Formulation Strategies: Nanoencapsulation may improve bioavailability, addressing solubility limitations .

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